N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate
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Overview
Description
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate typically involves multiple steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
N-Ethylation: The isoquinoline derivative is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Fumarate Salt Formation: Finally, the free base is converted to its fumarate salt by reacting with fumaric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or aryl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate involves its interaction with specific molecular targets. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine
- N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)methanamine
Uniqueness
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate is unique due to its specific ethylation pattern and the presence of the fumarate salt. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C25H30N2O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C21H26N2.C4H4O4/c1-4-23(5-2)15-19-14-18-12-11-16(3)13-20(18)21(22-19)17-9-7-6-8-10-17;5-3(6)1-2-4(7)8/h6-13,19H,4-5,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AFIXCEAIPBQZBN-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CC1CC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CC1CC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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